6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol is a chemical compound with significant interest in medicinal chemistry and pharmacology. It is classified under thieno[3,2-d]pyrimidines, which are known for their diverse biological activities. The compound is characterized by its unique structural features that include a thieno ring fused to a pyrimidine moiety, along with methyl and methylthio substituents.
The compound is synthesized through various chemical methods and is available from multiple suppliers, including specialized chemical manufacturers. For instance, it has been cataloged with the CAS number 1197226-23-5 and has a molecular formula of C₉H₁₂N₂OS₂, indicating the presence of two sulfur atoms in its structure .
The synthesis of 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Advanced techniques like chromatography are often employed for purification to achieve high purity levels (typically above 98%) .
The molecular structure of 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol features:
The compound's three-dimensional conformation can significantly influence its biological activity.
6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing nature of the thieno and pyrimidine rings .
The mechanism of action for compounds like 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of thienopyrimidines can exhibit anti-inflammatory properties by modulating signaling pathways related to cytokine production and immune response .
Relevant data indicates that the compound's stability is crucial for its application in pharmaceutical formulations .
6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol has several potential applications:
Ongoing research continues to explore its full therapeutic potential and mechanism of action in various biological systems .
This comprehensive analysis highlights the significance of 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol within medicinal chemistry and its potential applications in drug development.
The synthesis of 6,7-dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol relies on multi-step strategies involving heterocyclic ring formation and selective functionalization. A common approach begins with cyclocondensation reactions between 2-aminothiophene-3-carboxylate derivatives and nitroethylene equivalents. For example, Meldrum’s acid reacts with benzaldehydes and 1,1-bis(methylthio)-2-nitroethylene under acidic catalysis (e.g., p-toluenesulfonic acid) to form advanced intermediates, which undergo annulation with diamines to yield the thienopyrimidine core [5]. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the dihydrothienopyrimidine system, enabling the formation of the saturated 6,7-dimethyl moiety with high stereocontrol [6].
Key steps include:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
2-Amino-4,5-dimethylthiophene-3-carboxylate | Thiophene core precursor | 65–78% |
4-Hydroxythieno[3,2-d]pyrimidin-6,7-dione | Pyrimidine annulation product | 70–85% |
2,4-Dichlorothieno[3,2-d]pyrimidine | Electrophilic functionalization handle | 90% |
Transition-metal catalysis enables precise C–S bond formation for thiomethylation. Palladium-catalyzed couplings using (methylthio)trimethylsilane (TMS-SCH₃) or dimethyl disulfide install the methylthio group at C2 with >90% regioselectivity [7]. Copper(I) iodide catalyzes the reaction between bromothienopyrimidines and sodium thiomethoxide, reducing reaction times to 2–4 hours at 80°C [10]. For late-stage diversification, Suzuki-Miyaura cross-coupling replaces the methylthio group with aryl/heteroaryl boronic acids, facilitating access to 2-substituted analogs [7].
Acid-mediated ring functionalization employs POCl₃ to convert the C4-hydroxyl group to chloride, enabling nucleophilic displacement with amines or alkoxides. This approach yields pharmacologically active derivatives like 4-anilino-6,7-dimethylthienopyrimidines [10].
Solution-phase synthesis dominates due to its flexibility in scale-up and reaction monitoring. However, it faces challenges in purifying polar intermediates like 4-hydroxypyrimidines, often requiring silica gel chromatography [10].
Solid-phase approaches use resin-bound intermediates (e.g., Wang resin-linked aminothiophenes) for combinatorial library synthesis. Key advantages include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: